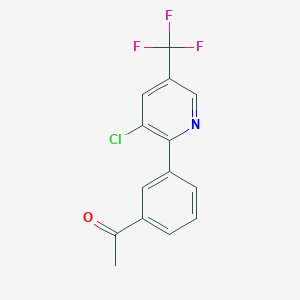

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c1-8(20)9-3-2-4-10(5-9)13-12(15)6-11(7-19-13)14(16,17)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZQBFQQXNFLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical applications. They are thought to interact with multiple receptors, contributing to their broad-spectrum biological activities.

Biochemical Pathways

Compounds containing the trifluoromethylpyridine motif are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

One related compound has been reported to have high oral bioavailability and low to moderate clearance in preclinical species, which might suggest similar pharmacokinetic properties for 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone.

Biological Activity

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, focusing on antibacterial and antichlamydial activities, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , and it features a chloro-substituted pyridine ring that contributes to its biological properties. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 277.64 g/mol |

| CAS Number | 96741-18-3 |

| IUPAC Name | This compound |

| Melting Point | Not available |

| Boiling Point | Not available |

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .

Case Study:

In a comparative study, compounds with similar structures were tested for their antibacterial efficacy. The presence of electron-withdrawing groups such as trifluoromethyl was crucial for enhancing activity. Compounds lacking such groups exhibited significantly reduced antibacterial properties .

Antichlamydial Activity

The compound has shown promising results in targeting Chlamydia infections. In vitro studies demonstrated that derivatives of this compound selectively inhibit Chlamydia trachomatis, with some derivatives achieving submicromolar activity. The mechanism of action appears to involve disruption of bacterial inclusion bodies within host cells, leading to reduced viability of the pathogen.

Research Findings:

A recent investigation assessed the antichlamydial activity of various derivatives. It was found that modifications to the core structure significantly influenced activity; for instance, replacing certain substituents with more potent electron-withdrawing groups led to enhanced efficacy against Chlamydia .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the pyridine ring. The trifluoromethyl group at position 5 is particularly significant for biological activity, as evidenced by comparative studies where analogues without this group demonstrated markedly lower potency .

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| 2 | Chlorine | Moderate |

| 5 | Trifluoromethyl | High |

| Eastern Part | Aryl | Variable |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while many derivatives exhibit potent biological activity, they also need careful evaluation for cytotoxicity against human cell lines. Some compounds showed minimal toxicity at effective concentrations, suggesting a favorable therapeutic index .

Scientific Research Applications

1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone has demonstrated various biological activities, making it a candidate for further research in pharmacology.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL.

Case Study : A comparative study highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances antibacterial efficacy. Compounds lacking such groups exhibited markedly reduced antibacterial properties.

Antichlamydial Activity

The compound also shows promise in combating Chlamydia infections. Its structural features may contribute to inhibiting the growth of Chlamydia trachomatis, although specific studies are still limited.

Applications in Medicinal Chemistry

This compound is being explored for its potential use in developing new therapeutic agents for various diseases, including:

- Infectious Diseases : Its antibacterial and antichlamydial properties open avenues for drug development against infectious agents.

- Cancer Research : The compound's structural characteristics may be leveraged in designing anticancer agents, although specific studies focusing on this application are yet to be published.

Agrochemical Applications

The trifluoromethylpyridine motif is known to be active in agrochemical applications, suggesting that this compound could also serve as a precursor or active ingredient in herbicides or pesticides.

Research Insights

Recent studies have indicated that compounds similar to this compound can influence various biological activities, suggesting potential therapeutic roles beyond antibacterial effects. The ongoing research aims to elucidate these mechanisms further and explore new applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

The acetyl and halogen substituents significantly influence physical properties:

- Boiling Points: Compounds with phenoxy linkages (e.g., 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone) exhibit higher boiling points (~354°C) due to increased molecular weight and polarity .

- Density: The trifluoromethyl group enhances density; for example, 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has a density of 1.371 g/cm³ .

- Acidity: Electron-withdrawing groups (e.g., -CF₃) lower pKa values. For instance, 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has a predicted pKa of -2.46, indicating strong electrophilicity .

Enzyme Inhibition

- Target Compound: Derivatives of the parent compound have shown inhibitory activity against CYP51, a cytochrome P450 enzyme critical in ergosterol biosynthesis in Trypanosoma cruzi (Chagas disease pathogen) .

- Analogues: Piperazine derivatives (e.g., 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one) demonstrate enhanced antidiabetic activity via glucose uptake stimulation and NADH:ubiquinone oxidoreductase inhibition .

Preparation Methods

Synthesis of the Pyridine Intermediate

A critical precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine, which is synthesized by controlled chlorination and trifluoromethylation of pyridine derivatives. This intermediate is then used in cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling

- Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenylboronic acid.

- Catalysts and Conditions: Palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate as base, in a solvent mixture of acetonitrile and methanol.

- Temperature and Time: Stirring at 50 °C for 6 hours under nitrogen atmosphere.

- Workup: Addition of water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and recrystallization from ethanol and water.

- Outcome: Formation of the coupled intermediate with high purity.

Functionalization of the Phenyl Ethanone Moiety

- Bromination of the ethanone group is typically performed using N-bromosuccinimide (NBS) in anhydrous dichloromethane at low temperatures (0–5 °C) to avoid over-bromination and side reactions.

- This brominated ethanone serves as a reactive intermediate for further transformations.

Coupling to Form the Target Compound

- The brominated phenyl ethanone intermediate is coupled with the pyridine moiety through Suzuki-Miyaura or Ullmann-type coupling reactions.

- Optimization of catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF), and temperature (<50 °C) is crucial to maximize regioselectivity and yield.

- Post-reaction purification involves silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(OAc)₂, PPh₃, K₂CO₃, MeOH/ACN | 50 | 6 | High | >95 | Nitrogen atmosphere, followed by recrystallization |

| Bromination of ethanone | N-Bromosuccinimide, DCM | 0–5 | 1–2 | Moderate | - | Avoid over-bromination |

| Coupling of brominated ethanone | Pd(PPh₃)₄, DMF | <50 | 4–8 | Moderate | - | Optimization needed for regioselectivity |

| Reduction of nitrile to ethylamine | Borane (from KBH₄ + acid), methanol quench | -10 to 35 | 6–8 | 89.7–93.1 | ~98 | Mild conditions, inert atmosphere |

Research Findings and Considerations

- The Suzuki–Miyaura cross-coupling reaction is a robust and widely used method to construct the biaryl linkage between the pyridine and phenyl rings, with palladium catalysts providing high efficiency and selectivity.

- The presence of electron-withdrawing groups (chlorine, trifluoromethyl) on the pyridine ring influences reactivity and requires careful control of reaction conditions to prevent side reactions.

- Bromination of the ethanone moiety must be carefully controlled to avoid polybromination, which complicates purification.

- The borane reduction method for related pyridine nitriles shows promise for mild, high-yielding transformations that could be adapted for functionalization steps in the target compound synthesis.

- Purification typically involves recrystallization or chromatography to achieve the high purity required for biological or material applications.

Q & A

Q. What synthetic routes are recommended for laboratory-scale synthesis of 1-(3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura cross-coupling to introduce the pyridinyl moiety, followed by ketone functionalization. Key considerations:

- Reaction Conditions :

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to polar by-products.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopicity noted in analogs) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for C=O) and aromatic protons (δ 7.5–8.5 ppm). Trifluoromethyl groups cause splitting in ¹⁹F NMR (δ –60 to –70 ppm) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl and F .

Advanced Research Questions

Q. How do steric/electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl group influence reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and CF₃ groups reduce electron density on the pyridine ring, hindering electrophilic substitution but favoring nucleophilic aromatic substitution (e.g., with amines) .

- Steric Effects : The 3,5-disubstitution creates steric hindrance, requiring bulky ligands in cross-coupling (e.g., XPhos instead of PPh₃) to improve yields .

- Case Study : In Pd-mediated couplings, yields drop by ~20% compared to non-halogenated analogs due to slower oxidative addition .

Q. How can crystallographic challenges posed by this compound’s substituents be addressed?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). The CF₃ group causes disorder; refine using split-site models .

- Packing Analysis : Expect C–H···O and π-π interactions between aromatic rings. Halogen bonds (Cl···N/O) may stabilize the lattice .

- Validation : Compare experimental bond lengths/angles with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to resolve discrepancies .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- NMR Assignments : Use 2D techniques (HSQC, HMBC) to confirm coupling networks. For example, DFT-predicted ¹³C shifts may deviate by ±3 ppm due to solvent effects .

- IR Anomalies : Solvent-free measurements (KBr pellets) reduce shifts caused by polarity. Theoretical calculations should include implicit solvation models (e.g., PCM) .

- Case Study : A 10 cm⁻¹ discrepancy in C=O stretches was resolved by accounting for crystal packing forces in solid-state IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.